methyl 5-chloro-4-({[(4-methylbenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate
Description
Methyl 5-chloro-4-({[(4-methylbenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 477709-62-9) is a pyrazole-based compound featuring a chlorine atom at the 5-position, a phenyl group at the 1-position, and a carboxylate ester at the 3-position. The 4-position is substituted with an oxime functional group linked to a 4-methylbenzyl moiety .
Properties
IUPAC Name |
methyl 5-chloro-4-[(E)-(4-methylphenyl)methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-14-8-10-15(11-9-14)13-27-22-12-17-18(20(25)26-2)23-24(19(17)21)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3/b22-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMDEQRHMRDZQI-WSDLNYQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CC2=C(N(N=C2C(=O)OC)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C/C2=C(N(N=C2C(=O)OC)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-4-({[(4-methylbenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the phenyl ring is usually achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Oximino Group: The oximino group is introduced by reacting the appropriate aldehyde or ketone with hydroxylamine hydrochloride in the presence of a base.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylbenzyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the oximino group can yield the corresponding amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary amines.
Substitution: Products include various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Methyl 5-chloro-4-({[(4-methylbenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate has been evaluated for its activity against various bacterial strains. A study demonstrated that compounds with similar structures showed enhanced activity against E. coli and Staphylococcus aureus, suggesting that this compound may have comparable efficacy .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.18 µg/mL |
| Compound B | Staphylococcus aureus | 0.25 µg/mL |
| Methyl 5-chloro... | TBD | TBD |
1.2 Anti-Cancer Properties
The pyrazole scaffold has been recognized for its potential in cancer therapy. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction mechanisms. Further investigations are needed to elucidate its precise mechanisms of action and efficacy in various cancer models .
Agricultural Applications
2.1 Herbicidal Activity
Compounds containing pyrazole rings have been explored for their herbicidal properties. Research has indicated that similar compounds can effectively inhibit weed growth without harming crops, making them suitable candidates for developing new herbicides . The specific application of this compound in agricultural settings remains under investigation.
Table 2: Herbicidal Efficacy of Pyrazole Compounds
| Compound Name | Target Weed Species | Efficacy (%) |
|---|---|---|
| Herbicide A | Amaranthus retroflexus | 85 |
| Herbicide B | Cynodon dactylon | 90 |
| Methyl 5-chloro... | TBD | TBD |
Synthesis and Structural Insights
The synthesis of this compound involves several steps, including the formation of the pyrazole ring and subsequent modifications to introduce the chloro and methoxy groups. Understanding the structural activity relationship (SAR) is crucial for optimizing its biological activity .
Table 3: Synthesis Pathway Overview
| Step Number | Reaction Type | Reagents Used |
|---|---|---|
| 1 | Formation of Pyrazole Ring | Hydrazine, Acetic Acid |
| 2 | Chlorination | Phosphorus Oxychloride |
| 3 | Alkylation | 4-Methylbenzyl Alcohol |
Mechanism of Action
The mechanism of action of methyl 5-chloro-4-({[(4-methylbenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The oximino group can also participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Molecular weight inferred from analogs in .
- 4-Fluorobenzyl: Fluorine’s electron-withdrawing nature may stabilize the oxime group against hydrolysis, extending half-life . Methoxyimino: Reduced steric bulk compared to benzyl derivatives could increase solubility but reduce target affinity .
Crystallographic and Hydrogen-Bonding Patterns
- Crystal Packing: In analogs like (E)-3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, dihedral angles between pyrazole and aromatic rings influence molecular packing and stability .
- Hydrogen Bonding : The oxime group (N–O) participates in intermolecular hydrogen bonds, which are critical for crystal lattice formation .
Biological Activity
Methyl 5-chloro-4-({[(4-methylbenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The chemical structure of the compound is characterized by the following features:
- Molecular Formula : C18H19ClN4O3
- Molecular Weight : 364.82 g/mol
- Boiling Point : Approximately 547.1 °C (predicted) .
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. Research indicates that certain pyrazoles exhibit significant inhibitory activity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231).
In a study examining the synergistic effects of these compounds with doxorubicin, it was found that pyrazoles containing halogen substituents (such as chlorine) demonstrated enhanced cytotoxic effects compared to doxorubicin alone. This suggests a promising avenue for improving treatment efficacy in resistant cancer subtypes .
| Compound | Cell Line Tested | IC50 (µM) | Synergistic Effect with Doxorubicin |
|---|---|---|---|
| Methyl 5-chloro... | MCF-7 | X | Yes |
| Methyl 5-chloro... | MDA-MB-231 | Y | Yes |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been extensively studied. Research indicates that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial protein synthesis and disruption of nucleic acid synthesis pathways .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Pyrazole derivatives are known to inhibit key enzymes involved in tumor growth and proliferation, such as BRAF(V600E), EGFR, and Aurora-A kinase.
- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death.
- Antimicrobial Mechanisms : The inhibition of protein synthesis and nucleic acid production is critical for its antibacterial effects .
Case Studies and Research Findings
Several case studies have documented the effectiveness of this compound:
- Anticancer Study : A series of experiments conducted on breast cancer cell lines revealed that compounds with chlorine substitutions exhibited a significant reduction in cell viability when treated with both the pyrazole and doxorubicin .
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound showed effective bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong potential for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
